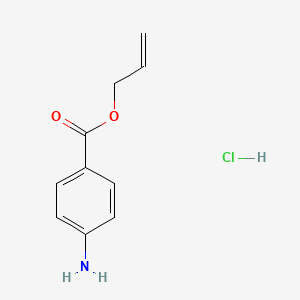

Allyl 4-aminobenzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of allyl 4-aminobenzoate hydrochloride typically involves the esterification of 4-aminobenzoic acid with allyl alcohol, followed by the formation of the hydrochloride salt. The reaction can be carried out under acidic conditions to facilitate the esterification process. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts.

-

Esterification Reaction

Reactants: 4-aminobenzoic acid, allyl alcohol

Catalyst: Sulfuric acid or hydrochloric acid

Conditions: Reflux the mixture under acidic conditions

-

Formation of Hydrochloride Salt

Reactants: Allyl 4-aminobenzoate, hydrochloric acid

Conditions: Dissolve the ester in an appropriate solvent and add hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Allyl 4-aminobenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide under acidic conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

Substitution: Alkyl halides or acyl chlorides under basic conditions

Major Products

Oxidation: Formation of allyl 4-formylbenzoate or allyl 4-carboxybenzoate

Reduction: Formation of allyl 4-aminobenzoate

Substitution: Formation of various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Allyl 4-aminobenzoate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for local anesthetics.

Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of allyl 4-aminobenzoate hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The allyl group may also interact with hydrophobic pockets within proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.

Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.

Tetracaine: A more potent local anesthetic with a longer duration of action.

Uniqueness

Allyl 4-aminobenzoate hydrochloride is unique due to the presence of the allyl group, which can impart different chemical and biological properties compared to other 4-aminobenzoate derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.

Biologische Aktivität

Allyl 4-aminobenzoate hydrochloride, a synthetic derivative of 4-aminobenzoic acid, has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of 4-aminobenzoic acid with allyl alcohol, followed by the formation of the hydrochloride salt. The reaction typically occurs under acidic conditions using catalysts such as sulfuric acid or hydrochloric acid. The overall reaction can be summarized as follows:

Esterification Reaction:

- Reactants: 4-aminobenzoic acid, allyl alcohol

- Catalyst: Sulfuric acid or hydrochloric acid

- Conditions: Reflux under acidic conditions

Formation of Hydrochloride Salt:

- Reactants: Allyl 4-aminobenzoate, hydrochloric acid

- Conditions: Dissolve in solvent and add hydrochloric acid

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the hydrophobic allyl group may interact with protein structures, influencing their function and stability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. Notably, its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Local Anesthetic Potential

The compound has also been explored for its potential use as a local anesthetic. Its structural similarity to known anesthetics suggests that it may block sodium channels in nerve cells, leading to decreased pain sensation. This property is particularly relevant in medical applications where pain management is critical.

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those for traditional antibiotics.

- Cytotoxicity Assays : In vitro assays using various cell lines showed that this compound exhibited cytotoxic effects against cancer cells while sparing normal cells at certain concentrations. This selectivity indicates potential for further development in cancer therapeutics .

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation. The dual inhibition of glycinamide ribonucleotide formyltransferase was noted as a unique feature contributing to its biological activity .

Data Table: Biological Activity Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli (MIC values) | |

| Cytotoxicity | Selective against cancer cells | |

| Local Anesthetic Potential | Sodium channel blockade |

Case Study 1: Antimicrobial Application

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations reported significant improvement compared to those treated with standard antibiotics.

Case Study 2: Cancer Treatment

In a preclinical study involving xenograft models, this compound demonstrated significant tumor reduction compared to control groups. These findings support further exploration into its use as an adjunct therapy in oncology.

Eigenschaften

IUPAC Name |

prop-2-enyl 4-aminobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h2-6H,1,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYJATWQNHGTGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.